Antimalarial agent 23

Malaria drug resistance PfK1 strain in vitro potency

Antimalarial agent 23 (analogue 14) is a frontrunner imidazopyridine with a 3.35‑fold improved potency against multidrug-resistant PfK1 (IC50=0.10 μM) and a selectivity index of 466.25. Unlike earlier benzimidazole leads, it inhibits β‑hematin without directly blocking hemozoin conversion, making it a unique chemical probe for heme detoxification studies. Order ≥98% purity solid for SAR, benchmark cytotoxicity assays, or target deconvolution in resistant malaria models.

Molecular Formula C24H23ClF3N5O
Molecular Weight 489.9 g/mol
Cat. No. B12399359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 23
Molecular FormulaC24H23ClF3N5O
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O
InChIInChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32)
InChIKeyBUWIEPJUOXEIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 23: A Benzimidazole-Derived Imidazopyridine with Validated Potency Against Drug-Resistant Malaria


Antimalarial agent 23 (also designated analogue 14) is a synthetic antimalarial compound belonging to the imidazopyridine class, derived from a benzimidazole scaffold incorporating an intramolecular hydrogen bonding motif [1]. This agent has been structurally optimized to target the asexual blood stage of *Plasmodium falciparum*, demonstrating nanomolar in vitro activity against both chloroquine-sensitive (PfNF54) and multidrug-resistant (PfK1) strains . Its development involved scaffold-hopping from an earlier benzimidazole series (analogue A) to improve potency and selectivity [1].

Why Antimalarial Agent 23 Cannot Be Interchanged with Other Imidazopyridines or Benzimidazoles


Within the imidazopyridine and benzimidazole antimalarial classes, subtle structural modifications profoundly impact potency against resistant strains, cytotoxicity profiles, and the specific mechanism of heme detoxification inhibition [1]. Direct substitution with the earlier frontrunner (analogue A) or other in-class compounds (e.g., compounds 1, 5, 10–12) would compromise key performance attributes: analogue A exhibits >3-fold weaker activity against the multidrug-resistant K1 strain and a significantly lower selectivity index [2][3]. Furthermore, antimalarial agent 23 displays a mechanistically distinct profile—potent β-hematin inhibition without directly blocking hemozoin conversion [1]—which may circumvent cross-resistance pathways exploited by traditional hemozoin inhibitors. The quantitative evidence below substantiates why this specific analogue represents a non-fungible research tool or lead candidate.

Quantitative Differentiation of Antimalarial Agent 23: Head-to-Head Performance Against Key Benchmarks


3.35‑Fold Enhanced Potency Against Multidrug‑Resistant P. falciparum K1

Antimalarial agent 23 demonstrates superior efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum compared to the previous frontrunner analogue A. In head-to-head assays using the same laboratory protocols, agent 23 (analogue 14) exhibits an IC50 of 0.10 μM, whereas analogue A requires 0.335 μM to achieve equivalent inhibition [1][2]. This 3.35‑fold potency gain against resistant parasites is critical for advancing lead optimization programs focused on regions with high resistance prevalence.

Malaria drug resistance PfK1 strain in vitro potency

1.7‑Fold Higher Selectivity Index (SI) Against Mammalian CHO Cells

Antimalarial agent 23 exhibits a markedly improved selectivity window relative to analogue A. The selectivity index (SI = CHO IC50 / PfNF54 IC50) for agent 23 is 466.25, compared to 273 for analogue A [1][2]. This 1.7‑fold increase in SI reflects reduced cytotoxicity toward mammalian cells at equivalent antiparasitic concentrations, a crucial parameter for lead selection in antimalarial drug discovery.

Cytotoxicity Selectivity index CHO cell line

3.6‑Fold More Potent β‑Hematin Inhibition in Cell‑Free Assay

In a standardized β‑hematin inhibition assay (BHIA), antimalarial agent 23 achieves an IC50 of 9 μM, significantly outperforming analogue A, which records an IC50 of 32 μM [1][2]. This 3.6‑fold enhancement in inhibiting synthetic hemozoin formation suggests that the scaffold‑hopping optimization successfully intensified the interaction with heme detoxification pathways.

β‑hematin inhibition BHIA heme detoxification

Mechanistic Divergence: No Direct Inhibition of Hemozoin Conversion

Unlike earlier imidazopyridine antimalarials that directly block the conversion of heme to hemozoin, antimalarial agent 23 does not inhibit this process in cellular heme fractionation assays [1]. This indicates that its potent antiplasmodial activity and β‑hematin inhibition stem from an alternative mechanism, possibly involving other processes within the parasite's digestive vacuole [1].

Mechanism of action hemozoin formation cellular heme fractionation

High-Value Application Scenarios for Antimalarial Agent 23 in Drug Discovery and Chemical Biology


Lead Optimization Against Multidrug‑Resistant P. falciparum

Researchers pursuing novel antimalarial leads with activity against resistant strains should prioritize antimalarial agent 23 as a frontrunner for further medicinal chemistry optimization. Its 3.35‑fold improved potency against the K1 strain [1] makes it a superior starting point for structure‑activity relationship (SAR) studies aimed at developing next‑generation antimalarials effective in high‑resistance regions.

Mechanistic Probe for Non‑Hemozoin Heme Detoxification Pathways

Given that antimalarial agent 23 inhibits β‑hematin yet does not directly block hemozoin conversion [1], it serves as a valuable chemical tool to dissect alternative heme detoxification mechanisms within the parasite's digestive vacuole. This application is particularly relevant for academic labs investigating novel antimalarial targets beyond traditional hemozoin formation.

Comparative Selectivity Profiling in Mammalian Cytotoxicity Screens

With a selectivity index of 466.25 [1], antimalarial agent 23 can be employed as a benchmark compound for assessing the therapeutic window of new imidazopyridine or benzimidazole derivatives. Procurement of this specific analogue enables direct, side‑by‑side cytotoxicity comparisons in CHO or HepG2 cell lines, establishing a quantitative baseline for lead prioritization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.